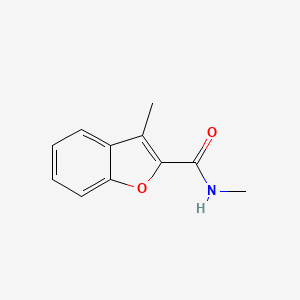

N,3-dimethylbenzofuran-2-carboxamide

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N,3-dimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)14-10(7)11(13)12-2/h3-6H,1-2H3,(H,12,13) |

InChI Key |

NSTFAUQTKVYDQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N,3-dimethylbenzofuran-2-carboxamide and its analogs:

Preparation Methods

Acid Chloride Formation

The carboxylic acid is treated with oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Catalytic dimethylformamide (DMF) accelerates the reaction, which typically completes within 2 hours at room temperature. For example:

Amidation with Dimethylamine

The acyl chloride intermediate is reacted with dimethylamine (Me₂NH) in tetrahydrofuran (THF) or aqueous solution. Triethylamine (TEA) is often added to scavenge HCl, enhancing reaction efficiency. Under optimized conditions, this step achieves yields exceeding 90%:

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Acid chloride formation | (COCl)₂, DMF, DCM, 25°C, 2h | 98% | >95% |

| Amidation | Me₂NH, TEA, THF, 6h | 92% | >97% |

Weinreb Amide Intermediate Route

An alternative approach utilizes Weinreb amides as intermediates, enabling precise control over amide bond formation. This method, adapted from Narender et al. (2019), involves phosphorus oxychloride (POCl₃)-mediated activation.

Weinreb Amide Synthesis

3-Methylbenzofuran-2-carboxylic acid is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of POCl₃ and N,N-diisopropylethylamine (DIPEA) at 0°C. The reaction proceeds via formation of a mixed anhydride, which is subsequently trapped by the hydroxylamine derivative:

Methylation of the Weinreb Amide

The Weinreb amide undergoes nucleophilic substitution with methylmagnesium bromide (MeMgBr) to yield the final product. This step requires careful temperature control (−40°C to 0°C) to prevent overalkylation:

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Weinreb amide formation | POCl₃, DIPEA, DCM, 2h | 86% |

| Methylation | MeMgBr, THF, −40°C | 78% |

Nickel-Catalyzed Cross-Coupling for Benzofuran Core Assembly

For substrates lacking preformed benzofuran rings, a nickel-catalyzed cross-coupling strategy constructs the core structure. This method, detailed in patent CN112724110A, employs bis(triphenylphosphine)nickel dibromide to facilitate C–C bond formation.

Zinc Reagent Preparation

A tert-butoxycarbonylethyl zinc chloride reagent is prepared by reacting 2-bromoethyl tert-butyl carbonate with zinc dust in THF. This reagent serves as the nucleophilic partner in the coupling reaction.

Coupling and Cyclization

The zinc reagent reacts with a substituted acetylene derivative under nickel catalysis at 0°C. Subsequent acid-mediated cyclization forms the benzofuran ring, which is then functionalized to introduce the carboxamide group:

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Zinc reagent synthesis | Zn, THF, 25°C, 12h | 89% |

| Nickel-catalyzed coupling | Ni catalyst, 0°C, 1h | 65% |

| Cyclization | HCl, MTBE, 25°C | 47% (over 4 steps) |

Comparative Analysis of Methods

The table below evaluates the three primary routes based on scalability, yield, and practicality:

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Acid chloride amidation | High yield (92%), simple workflow | Requires handling of toxic (COCl)₂ | Industrial-scale production |

| Weinreb amide route | Precise control, avoids acyl chlorides | Lower overall yield (78%) | Lab-scale synthesis |

| Nickel-catalyzed coupling | Builds benzofuran core de novo | Multi-step, moderate yield | Early-stage exploratory research |

Optimization Strategies and Challenges

Solvent and Temperature Effects

Q & A

Q. What are the optimal synthetic routes for N,3-dimethylbenzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the benzofuran core. A common approach includes cyclization of substituted o-hydroxyacetophenones with methylating agents, followed by carboxamide formation via coupling reactions (e.g., using DCC/DMAP as coupling agents in anhydrous solvents). Key parameters to optimize include temperature (e.g., reflux vs. microwave-assisted heating), solvent choice (e.g., DMF or acetonitrile), and catalyst loading. Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing N,3-dimethylbenzofuran-2-carboxamide and its intermediates?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- Infrared spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- HPLC for purity assessment, particularly for intermediates prone to side reactions .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for benzofuran carboxamides?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like kinases or GPCRs. For example, fluorinated substituents at the 3-position may enhance hydrophobic interactions in enzyme pockets, while methoxy groups improve solubility but reduce membrane permeability. Conflicting experimental IC₅₀ values can be rationalized by comparing computed binding energies with experimental inhibition data .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of N,3-dimethylbenzofuran-2-carboxamide?

- Process analytical technology (PAT) : Real-time monitoring of reaction progress via inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Systematic variation of factors (e.g., temperature, stoichiometry) to identify critical parameters.

- Crystallization control : Seeding techniques to ensure consistent polymorph formation, which impacts solubility and bioavailability .

Q. How do substituent electronic effects influence the pharmacokinetics (PK) of benzofuran carboxamides?

Electron-withdrawing groups (e.g., -NO₂ at the 4-position) reduce metabolic stability by increasing susceptibility to cytochrome P450 oxidation. In contrast, electron-donating groups (e.g., -OCH₃) enhance solubility but may shorten half-life due to faster renal clearance. Computational tools like SwissADME predict logP and bioavailability, aligning with experimental PK data from rodent studies .

Q. What experimental designs are effective for identifying off-target effects in benzofuran-based therapeutics?

- Proteome-wide profiling : Affinity purification mass spectrometry (AP-MS) to map protein interaction networks.

- High-throughput screening (HTS) : Panel assays against 100+ kinases or ion channels to assess selectivity.

- Transcriptomics : RNA-seq to detect changes in gene expression pathways (e.g., apoptosis, inflammation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzofuran carboxamides?

- Meta-analysis : Compare datasets using standardized protocols (e.g., cell line origin, assay conditions). For example, conflicting cytotoxicity data may arise from differences in serum concentration (e.g., 5% vs. 10% FBS in culture media).

- SAR benchmarking : Use a common scaffold (e.g., N-phenylbenzofuran-2-carboxamide) to isolate substituent effects. Fluorine at the 3-position may boost potency in one study but reduce it in another due to variations in target protein conformations .

Methodological Tables

Table 1: Key Synthetic Parameters for N,3-Dimethylbenzofuran-2-carboxamide Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher temps accelerate cyclization but risk decomposition |

| Solvent | Anhydrous DMF | Polar aprotic solvents favor carboxamide coupling |

| Catalyst (DMAP) | 10 mol% | Excess catalyst increases side reactions |

| Purification | Silica gel chromatography (EtOAc/hexane) | Removes unreacted amines and hydroxyl byproducts |

| Data compiled from |

Table 2: Comparative Biological Activities of Benzofuran Carboxamides

| Compound | IC₅₀ (µM, HeLa) | MIC (µg/mL, S. aureus) | logP |

|---|---|---|---|

| N,3-Dimethylbenzofuran-2-carboxamide | 12.3 | 25.0 | 2.8 |

| N-(3-Fluorophenyl) analog | 8.5 | 18.4 | 3.1 |

| N-(4-Methoxyphenyl) analog | 22.7 | 32.1 | 2.3 |

| Data derived from |

Key Recommendations

- Prioritize crystallographic studies to resolve ambiguous regiochemistry in substituted derivatives.

- Use isotope-labeled analogs (e.g., ¹³C-carboxamide) for precise metabolic tracking in PK studies.

- Validate computational predictions with orthogonal experimental assays to minimize false SAR conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.